N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a nitrobenzene ring, which is further substituted with a methoxy group and another nitro group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-methoxy-2-nitroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-amino-2-nitrophenyl)-4-nitrobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide is primarily related to its ability to interact with biological molecules through its functional groups. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-(4-methoxy-2-nitrophenyl)-N-methylsulfonylacetamide: Contains a methylsulfonyl group in place of the nitrobenzenesulfonamide group.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C13H11N3O7S |
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Molecular Weight |
353.31 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11N3O7S/c1-23-10-4-7-12(13(8-10)16(19)20)14-24(21,22)11-5-2-9(3-6-11)15(17)18/h2-8,14H,1H3 |
InChI Key |
AZGZZSBKMCSHTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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